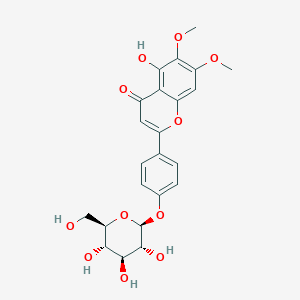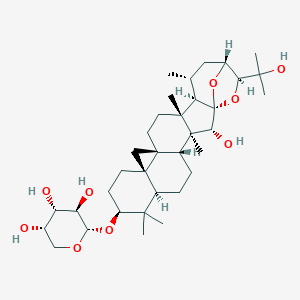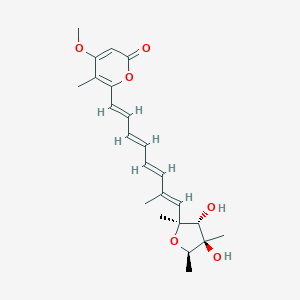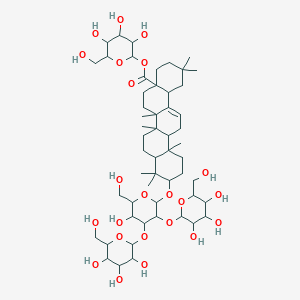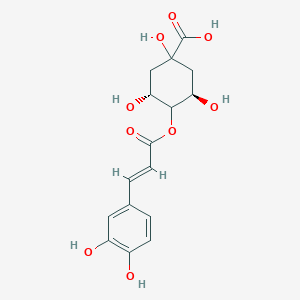
Cryptochlorogenic acid
Descripción general
Descripción
El ácido criptoclorogénico, también conocido como ácido 4-O-cafeoilquínico, es un ácido fenólico y un isómero del ácido clorogénico. Se encuentra naturalmente en varias plantas, incluyendo granos de café, frutas y verduras. Este compuesto es conocido por sus propiedades antioxidantes, antiinflamatorias y potenciales propiedades terapéuticas.
Aplicaciones Científicas De Investigación
El ácido criptoclorogénico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estándar para métodos analíticos y en el estudio de compuestos fenólicos.
Biología: Se estudia por sus propiedades antioxidantes y antiinflamatorias.
Medicina: La investigación ha demostrado su potencial en el tratamiento de afecciones como la hipertrofia miocárdica y la inflamación.
Industria: Se utiliza en la industria alimentaria por sus propiedades antioxidantes y en el desarrollo de alimentos funcionales
Mecanismo De Acción
El ácido criptoclorogénico ejerce sus efectos a través de varias vías moleculares:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Actividad antiinflamatoria: Inhibe la activación del factor nuclear kappa B (NF-κB) y reduce la producción de citoquinas proinflamatorias.
Efectos cardioprotectores: Mejora la hipertrofia miocárdica a través de la vía Akt/mTOR/HIF-1α
Safety and Hazards
Cryptochlorogenic acid is generally safe for R&D use only. It is not recommended for medicinal, household or other use . It is advised to avoid dust formation, breathing vapours, mist or gas, and prolonged or repeated exposure . Long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Cryptochlorogenic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have a good effect on isoproterenol (ISO)-induced myocardial hypertrophy . The main metabolic reaction types of this compound include hydrogenation, methylation, glucuronidation, sulfation, hydration, and their composite reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate myocardial hypertrophy in H9c2 cells . It also reduces the level of nitric oxide (NO) and iNOS in LPS-induced RAW264.7 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to significantly ameliorate pathological cardiac hypertrophy of H9c2 cells treated with ISO based on the Akt/mTOR/HIF-1α pathway . It also prevents the activation of nuclear factor-kappa B (NF-kB) in LPS-induced RAW264.7 cells via the inhibition of IKK and IκB phosphorylation and the degradation of IκB proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, treatment with 5-azacytidine decreased the transcription level of LjPAL2 and CGAs content in FLJ leaves .
Metabolic Pathways
This compound is involved in various metabolic pathways. A total of 56 potential effective metabolites were distinguished in rat urine, feces, plasma samples, and heart tissue after intragastric administration of this compound .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido criptoclorogénico se puede sintetizar mediante la esterificación del ácido cafeico con el ácido quínico. La reacción típicamente implica el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo. El producto se purifica luego utilizando técnicas cromatográficas.
Métodos de producción industrial: En entornos industriales, el ácido criptoclorogénico a menudo se extrae de fuentes vegetales utilizando solventes como metanol o etanol. El proceso de extracción es seguido por pasos de purificación, incluyendo extracción en fase sólida y cromatografía líquida de alta resolución (HPLC), para aislar el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido criptoclorogénico experimenta varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.
Sustitución: Puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean reactivos como los cloruros de acilo y los haluros de alquilo para las reacciones de sustitución.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Varios ésteres y éteres
Comparación Con Compuestos Similares
El ácido criptoclorogénico es similar a otros isómeros del ácido clorogénico, como:
- Ácido clorogénico (ácido 3-O-cafeoilquínico)
- Ácido neochlorogénico (ácido 5-O-cafeoilquínico)
- Ácido cafeico
Unicidad:
- Ácido criptoclorogénico: Conocido por sus efectos antiinflamatorios y cardioprotectores específicos.
- Ácido clorogénico: Ampliamente estudiado por sus propiedades antioxidantes.
- Ácido neochlorogénico: Propiedades antioxidantes similares pero diferentes vías metabólicas.
- Ácido cafeico: Una estructura más simple con amplias actividades antioxidantes y antiinflamatorias .
El ácido criptoclorogénico se destaca por su combinación única de propiedades antioxidantes, antiinflamatorias y cardioprotectoras, lo que lo convierte en un compuesto valioso en varios campos de la investigación y la industria.
Propiedades
IUPAC Name |
(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFKZTYYAFCTR-AVXJPILUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905-99-7, 87099-73-8 | |
| Record name | 4-o-Caffeoyl quinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptochlorogenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRYPTOCHLOROGENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



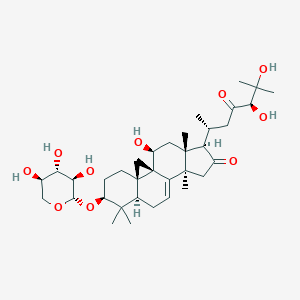
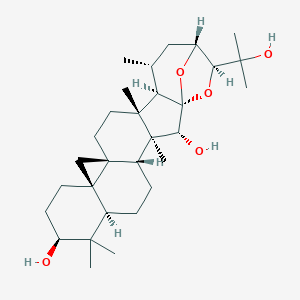
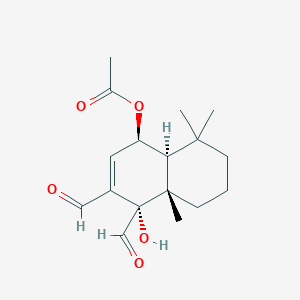
![[(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B190800.png)
